2-Heptylpyrrolidine

Description

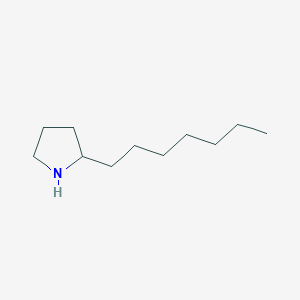

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-heptylpyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N/c1-2-3-4-5-6-8-11-9-7-10-12-11/h11-12H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMEZJRZPBIGNKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95018-43-2 | |

| Record name | 2-heptylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of 2-Heptylpyrrolidine and its Stereoisomers

Asymmetric Catalysis in Pyrrolidine (B122466) Ring Formation

Asymmetric catalysis plays a pivotal role in the enantioselective synthesis of chiral pyrrolidines. Various catalytic systems, including transition metal complexes and organocatalysts, have been developed to construct the pyrrolidine ring with high stereocontrol. For instance, catalytic asymmetric 1,3-dipolar cycloaddition reactions of azomethine ylides have emerged as a powerful strategy for accessing pyrrolidines with diverse substitution patterns and controlled stereocenters rsc.orgrsc.org. These methods often employ chiral ligands or catalysts that dictate the stereochemical outcome of the cycloaddition, leading to enantioenriched pyrrolidine products rsc.orgacs.orgacs.org. Furthermore, chiral phosphoric acids (CPAs) have been utilized in "clip-cycle" strategies for the asymmetric synthesis of substituted pyrrolidines and spiropyrrolidines, demonstrating high enantiomeric excesses core.ac.uk.

Control of Relative and Absolute Stereochemistry in Pyrrolidine Scaffolds

Achieving precise control over the relative and absolute stereochemistry of pyrrolidine scaffolds is crucial for their application in drug discovery and synthesis. Strategies employed include substrate-controlled diastereoselective additions, chiral auxiliary-mediated reactions, and enantioselective catalysis diva-portal.orgrsc.orgethz.ch. For example, multicomponent reactions involving chiral starting materials and catalysts can construct pyrrolidine derivatives with multiple stereocenters in a single operation with high diastereoselectivity nih.gov. The hydrogenation of substituted pyrroles can also lead to functionalized pyrrolidines with excellent diastereoselectivity, where existing stereocenters can direct the reduction process acs.orgnih.gov. Palladium-catalyzed reactions have also been instrumental in developing enantioselective and diastereoselective syntheses of pyrrolidine derivatives through intramolecular nucleopalladation followed by intermolecular nucleophile addition acs.org.

Chemical Reactivity and Derivatization Studies of this compound

The pyrrolidine ring and its substituents offer multiple sites for chemical transformation, enabling the synthesis of diverse derivatives.

Oxidation Reactions and N-Oxide Formation

This compound, as a secondary amine, can undergo oxidation reactions, most notably the formation of its corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) rsc.org. The N-oxidation of nitrogen-containing heterocycles is a common derivatization strategy, often employed to modify polarity, solubility, or biological activity rsc.orgorganic-chemistry.org.

Reduction Reactions and Amine Derivative Synthesis

While saturated pyrrolidines are already in a reduced state, the term "reduction reactions" in the context of this compound can refer to the reduction of precursors or the synthesis of amine derivatives from it. For instance, the catalytic hydrogenation of 2-heptylpyrroline (a cyclic imine) is a method to yield the saturated this compound . Additionally, reduction reactions using agents like lithium aluminum hydride (LiAlH₄) are commonly employed in the synthesis of various amine derivatives from pyrrolidine precursors or related structures mdpi.com. Reductive amination, involving the condensation of pyrrolidine with a heptyl-containing carbonyl compound followed by reduction (e.g., with NaBH₄), is another pathway to access pyrrolidine derivatives .

Substitution Reactions for Functional Group Introduction

The nitrogen atom of the pyrrolidine ring in this compound is nucleophilic and can readily participate in substitution reactions, such as N-alkylation and N-acylation, for the introduction of various functional groups idc-online.comebsco.com. These reactions allow for the modification of the molecule's properties and the synthesis of diverse derivatives. For example, alkylation of pyrrolidine precursors with heptyl halides under basic conditions is a common strategy for synthesizing this compound .

Synthesis of Functionalized Pyrrolidine Derivatives for Structure-Activity Relationship (SAR) Studies

The pyrrolidine scaffold is frequently utilized in SAR studies due to its ability to be readily functionalized. By systematically modifying substituents on the pyrrolidine ring or the attached alkyl chain, researchers can explore how structural changes impact biological activity mdpi.comnih.govnih.govrsc.orgtandfonline.com. For this compound, this could involve alterations to the heptyl chain (e.g., chain length, branching, introduction of functional groups) or modifications at the nitrogen atom or other positions on the pyrrolidine ring. Such derivatization efforts aim to identify compounds with improved potency, selectivity, or pharmacokinetic profiles for therapeutic applications. For instance, studies on pyrrolidine pentamine derivatives have shown that modifications at various positions (R1-R5) significantly affect inhibitory properties, highlighting the importance of SAR in optimizing lead compounds mdpi.comnih.gov.

Compound List:

this compound

Pyrrolidine

2-Heptylpyrroline

Ethyl pyrrolidine-2-carboxylate hydrochloride

Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate

(2S)-1-[7-[(2S)-2-carboxypyrrolidin-1-yl]heptyl]pyrrolidine-2-carboxylic acid

(R)-Bgugaine

(R)-Irniine

(R)-N-methyl-2-[9'(2"-methoxyphenyl)nonyl]pyrrolidine

trans-2-butyl-5-heptylpyrrolidine

Biological Activities and Molecular Mechanisms of Action

Ligand-Receptor Interactions and Selectivity

2-Heptylpyrrolidine's mechanism of action is closely linked to its ability to interact with specific receptors within biological systems. Its pyrrolidine (B122466) ring structure is noted for its capacity to mimic natural substrates, enabling binding to the active sites of receptors and potentially modulating their activity.

Affinity and Selectivity for Sigma Receptors (σ1 and σ2)

Research indicates that this compound exhibits significant affinity for both sigma-1 (σ1) and sigma-2 (σ2) receptors . These receptors are implicated in a range of physiological processes, including neuroprotection, pain modulation, and cellular proliferation, particularly in the context of cancer .

While studies confirm that this compound demonstrates affinity for sigma receptors, specific quantitative data such as precise IC50 or Ki values for this compound itself were not detailed in the provided search results. The compound has been generally described as exhibiting nanomolar affinities towards sigma receptors, suggesting its potential as a lead compound in therapeutic development . However, specific numerical values for these affinities for this compound were not reported.

Table 1: Reported Sigma Receptor Binding Affinities (General Context)

| Compound/Target | Affinity Metric | Value (nM) | Reference |

| This compound | Sigma-1 Receptor Affinity | Nanomolar Range (General) | |

| This compound | Sigma-2 Receptor Affinity | Nanomolar Range (General) |

The interaction profile of this compound with other receptor systems, such as dopamine (B1211576) receptors, is not extensively detailed in the provided literature. While sigma receptors are a primary focus, comprehensive comparative profiling against targets like dopamine D2 receptors for this compound specifically was not found. However, related compounds have shown varying affinities for dopamine receptors, with some exhibiting very low affinity for dopamine D2 receptors (>40,000 nM) nih.gov.

Interactions with Other Biological Targets (e.g., Enzymes)

Beyond receptor interactions, the mechanism of action of this compound is understood to involve its interaction with enzymes as well . The pyrrolidine ring structure allows it to mimic natural substrates, potentially binding to enzyme active sites and modulating enzymatic activity. However, specific enzymes targeted by this compound and the nature of these interactions (e.g., inhibition or activation) were not detailed in the provided search results.

Reported Biological Effects in Preclinical Models

Research has explored the potential biological effects of this compound and its derivatives, particularly concerning cellular processes relevant to disease.

Cytotoxicity in Cancer Cell Lines and Potential Anti-proliferative Effects

This compound and its derivatives have been investigated for their cytotoxic and anti-proliferative activities against various cancer cell lines . The sigma-2 receptor, which this compound interacts with, is known to be associated with anti-proliferative effects in cancer cells, suggesting a potential therapeutic role for ligands targeting this receptor in oncology . Studies evaluating derivatives of this compound have demonstrated potent activity against several cancer cell lines .

Antimicrobial Activity Profile (e.g., Antibacterial, Antifungal Properties)

The antimicrobial properties of compounds are crucial for combating infectious diseases. While specific studies detailing the broad-spectrum activity and Minimum Inhibitory Concentrations (MICs) for this compound itself were not extensively found in the provided search results, the general literature on antimicrobial agents highlights the importance of MIC determination for assessing efficacy. MIC values represent the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism idexx.nl. These values are strain-dependent and can vary significantly between different species and even within strains of the same species idexx.nl. Understanding MICs is vital for selecting the most effective antibiotic and slowing the development of antibiotic resistance idexx.nl. Research into related compounds or general antimicrobial strategies often involves testing against a range of bacteria and fungi, such as Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Candida albicans kuraray.euresearchgate.netcabidigitallibrary.orgscirp.org.

Broad-Spectrum Activity and Minimum Inhibitory Concentrations

Determining the broad-spectrum activity of a compound involves evaluating its efficacy against a wide array of microorganisms, including various bacterial and fungal species. For this compound, specific MIC data across a range of pathogens were not directly available in the provided search snippets. However, the methodology for determining MICs is well-established, typically involving broth dilution or agar (B569324) dilution methods woah.org. These methods aim to identify the lowest concentration that prevents microbial growth woah.org. For instance, hinokitiol, a natural monoterpenoid, demonstrated excellent anti-Candida albicans activity with a MIC value of 8.21 µg/mL nih.gov. Similarly, studies on other compounds have reported MIC values against specific bacteria, such as Bacillus cereus (50 µg/mL) and Staphylococcus aureus (500 µg/mL) cabidigitallibrary.org.

Insecticidal Activity and Neurobiological Mechanisms

The insecticidal properties of chemical compounds are often linked to their effects on the nervous system of insects. While direct evidence for this compound's insecticidal activity was not found, research on other phytochemicals, such as plumbagin, has demonstrated potent larvicidal activity against insect pests like Spodoptera frugiperda frontiersin.org. The mechanisms behind such activities can involve disruption of vital physiological processes, including those related to nutrient and energy metabolism, immune response, cuticle integrity, and xenobiotic detoxification frontiersin.org.

Inhibition of Sodium Ion Currents in Nerve Conduction

The conduction of nerve impulses in both insects and other organisms relies on the precise regulation of ion flow across neuronal membranes, particularly sodium (Na+) and potassium (K+) ions savemyexams.combyjus.comnih.gov. Action potentials, the fundamental electrical signals in nerve cells, are generated by the influx of sodium ions through voltage-gated sodium channels, leading to membrane depolarization savemyexams.comnih.govwikipedia.org. This process is critical for nerve conduction savemyexams.combyjus.comkenhub.com. Compounds that interfere with these sodium ion currents can disrupt normal nerve function. For example, sigma-1 receptor (S1R) ligands have been shown to modulate neuronal excitability by interacting with voltage-gated sodium (Nav) channels, potentially suppressing their activity frontiersin.org. Such modulation of ion currents is a common mechanism by which neuroactive compounds exert their effects.

Neuroprotective Effects Associated with Sigma-1 Receptor Activation

The sigma-1 receptor (S1R) is a versatile chaperone protein implicated in various cellular processes, including signal transduction, neurite outgrowth, neural plasticity, and neuroprotection frontiersin.orgnih.govresearchgate.netmdpi.comresearchgate.net. Activation of S1R has been associated with protective effects against neurodegenerative diseases frontiersin.orgnih.govresearchgate.netmdpi.comresearchgate.net. For instance, dipentylammonium, a compound structurally similar to some S1R ligands, has demonstrated neuroprotective effects by protecting against glutamate (B1630785) toxicity and dopamine toxicity in cultured cells nih.gov. S1R agonists can promote neuroprotection through mechanisms such as modulating Bcl-2 expression, reducing apoptosis, and preventing mitochondrial stress frontiersin.orgresearchgate.netmdpi.com. The receptor's role in cellular stress responses and its interaction with various client proteins highlight its significance in maintaining neuronal homeostasis frontiersin.orgresearchgate.net.

Mechanistic Insights into Biological Modulation

Understanding the structural features of a molecule that contribute to its biological activity is key to drug design and development.

Role of Pyrrolidine Ring in Mimicking Natural Substrates for Target Binding

The pyrrolidine ring is a common structural motif found in many biologically active molecules, including alkaloids and iminosugars researchgate.netresearchgate.netutexas.edu. In the context of biological interactions, the pyrrolidine ring's structure can be significant. For example, polyhydroxylated pyrrolidine alkaloids are known to mimic the structures of monosaccharides researchgate.net. This structural resemblance allows them to inhibit glycosidases, enzymes involved in crucial biological processes like digestion and glycoprotein (B1211001) processing, by binding to the enzymes' active sites, much like natural sugar substrates researchgate.netmagtech.com.cn. This mimicry is a fundamental mechanism by which such compounds exert their biological effects, influencing enzyme activity and cellular pathways. The specific stereochemistry of the pyrrolidine ring and its substituents can play a critical role in determining the potency and selectivity of target binding researchgate.netresearchgate.net. For instance, the configuration of the polyhydroxylated pyrrolidine ring is key to the glycosidase inhibitory activities of certain compounds researchgate.netresearchgate.net.

Modulation of Biological Pathways via Receptor Activation or Inhibition

This compound is recognized for its capacity to interact with specific molecular targets within biological systems, leading to the modulation of cellular pathways through receptor activation or inhibition. Research indicates that the compound's mechanism of action involves its pyrrolidine ring structure, which enables it to mimic natural substrates. This structural mimicry facilitates binding to the active sites of various enzymes and receptors, thereby influencing their biological functions .

A key area of interaction for this compound is with sigma receptors. Studies have shown that this compound exhibits affinity for both sigma-1 (σ1) and sigma-2 (σ2) receptor subtypes . The modulation of these receptors can have significant downstream effects on biological pathways. Specifically, the activation of the sigma-1 receptor has been associated with neuroprotective effects and the modulation of ion channels . This interaction suggests a role for this compound in influencing cellular signaling cascades and maintaining cellular homeostasis, particularly within neurological contexts .

The ability of this compound to bind to these receptors allows it to either activate (agonist activity) or block (antagonist activity) their function, depending on the specific receptor subtype and the cellular environment. This receptor-mediated modulation is a fundamental mechanism through which the compound can exert its biological effects, contributing to its potential therapeutic applications, especially in the realm of neurological disorders .

Receptor Affinity Data for this compound

The following table summarizes the known receptor interactions for this compound based on available research.

| Receptor Type | Affinity Indication |

| Sigma-1 | Exhibits affinity |

| Sigma-2 | Exhibits affinity |

Note: The data presented reflects the general indication of affinity as reported in scientific literature. Further detailed quantitative data, such as IC50 or EC50 values, specific to this compound for precise receptor modulation are subjects of ongoing research.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Pyrrolidine (B122466) Ring Structure on Biological Activity

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, offers a unique conformational landscape that significantly influences molecular interactions.

The pyrrolidine ring is not planar but rather adopts puckered conformations, such as envelope or twist forms, due to its sp³-hybridized carbons researchgate.netnih.gov. This inherent conformational flexibility, often described as "pseudorotation," allows the molecule to adapt its shape to fit into the binding pockets of biological targets researchgate.netnih.govnih.govuq.edu.aunih.gov. The specific conformation adopted can critically affect binding affinity and biological efficacy nih.govnih.gov.

The introduction of an alkyl chain, such as the heptyl group at the 2-position of the pyrrolidine ring, significantly impacts the molecule's lipophilicity (fat solubility) nih.govscience.gov. A longer alkyl chain generally increases lipophilicity, which can influence a compound's ability to cross biological membranes, including the blood-brain barrier nih.gov. Increased lipophilicity can enhance cell partitioning and membrane interaction, but excessively high lipophilicity can sometimes lead to reduced permeability or increased non-specific binding nih.gov.

Furthermore, the length and nature of the alkyl chain can dictate metabolic pathways. For instance, studies on related pyrrolidinophenones indicate that the alkyl chain length strongly influences metabolic routes, with longer chains being more susceptible to oxidation at terminal (ω) or penultimate (ω-1) positions researchgate.netspringermedizin.de. This metabolic fate directly affects the compound's bioavailability and duration of action.

Stereochemical Influence on Receptor Binding and Biological Efficacy

Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical determinant of biological activity. Pyrrolidine rings, particularly when substituted at positions like C-2, often possess chiral centers.

Enantiomers, which are mirror images of each other, can exhibit vastly different biological activities and pharmacological profiles due to the chiral nature of biological receptors and enzymes epa.govwikipedia.orgnih.gov. For example, studies on related alkylpyrrolidines have shown that specific enantiomers can be potent ligands for sigma receptors, with varying affinities compared to their counterparts nih.govjst.go.jp. Research on C-alkyl pyrrolidines has demonstrated that one enantiomer can act as a potent inhibitor while its mirror image is a poor inhibitor of specific enzymes like β-GCase researchgate.net. Similarly, in other chemical classes, one enantiomer might be significantly more potent or possess a different mode of action than the other nih.govchemrxiv.org. Diastereomers, stereoisomers that are not mirror images, also typically exhibit different physical and biological properties epa.govwikipedia.org.

The precise three-dimensional arrangement of atoms, defined by absolute and relative configurations, is paramount for a molecule's pharmacological profile nih.govontosight.ai. The specific spatial orientation of substituents on the pyrrolidine ring and its attached chains dictates how effectively the molecule can bind to its target receptor or enzyme nih.govnih.govmdpi.com. Minor changes in stereochemistry can lead to significant differences in binding affinity, selectivity, potency, and even toxicity nih.govontosight.ai. Therefore, understanding and controlling the stereochemistry of 2-heptylpyrrolidine derivatives is essential for developing effective and safe therapeutics.

Modifications to the Pyrrolidine Core and Alkyl Chain

SAR studies often involve systematic modifications of lead compounds to optimize their properties. For this compound, alterations to both the pyrrolidine core and the heptyl chain have been explored.

Alkyl Chain Modifications: Varying the length of the alkyl chain can modulate lipophilicity, metabolic stability, and receptor binding researchgate.netspringermedizin.de. Introducing functional groups onto the alkyl chain can also alter polarity and interaction capabilities.

Data Tables

To illustrate the impact of stereochemistry on biological activity, consider the following comparative data for sigma receptor binding:

Advanced Analytical and Spectroscopic Methodologies in 2 Heptylpyrrolidine Research

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods provide invaluable insights into the molecular structure and functional groups present in 2-Heptylpyrrolidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D-COSY, NOESY for Stereochemistry)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural determination. Both 1D proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular framework.

1D NMR: In ¹H NMR, this compound would exhibit distinct signals corresponding to the protons of the pyrrolidine (B122466) ring and the heptyl chain. The protons alpha to the nitrogen in the pyrrolidine ring would likely appear in a characteristic region, while the methylene (B1212753) protons of the pyrrolidine ring would also be observable. The heptyl chain would present a series of signals for its methylene groups, culminating in a triplet for the terminal methyl group. ¹³C NMR would similarly show signals for each unique carbon environment, with carbons adjacent to the nitrogen and the heptyl chain attachment point being particularly informative researchgate.netoregonstate.edulibretexts.orgpdx.educhemicalbook.com.

2D NMR (COSY, NOESY): Two-dimensional NMR techniques are essential for confirming connectivity and, crucially, stereochemistry.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment reveals proton-proton couplings through bonds, typically over three bonds (³J). This allows for the mapping of spin systems, confirming which protons are adjacent to each other within the pyrrolidine ring and the heptyl chain, thereby validating structural assignments e-bookshelf.delibretexts.orgslideshare.net.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space correlations between protons that are spatially close, even if not directly bonded. This technique is paramount for determining stereochemistry and conformational preferences, especially in molecules with potential chiral centers or restricted rotation e-bookshelf.deceitec.czlibretexts.org. For this compound, NOESY could help in assigning relative configurations if stereoisomers are present or in understanding the spatial arrangement of the heptyl chain relative to the pyrrolidine ring.

Table 6.1.1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Environment | Expected Chemical Shift (ppm) |

| Pyrrolidine ring (CH₂) | 1.5 - 2.5 |

| Pyrrolidine ring (CH, adjacent to N and heptyl) | 2.5 - 3.5 |

| Heptyl chain (CH₂) | 0.8 - 1.5 |

| Heptyl chain (terminal CH₃) | 0.8 - 1.0 |

| N-H (if present and not exchanged) | Broad, variable |

Note: These are approximate ranges and can vary based on solvent and specific molecular conformation.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern, aiding in the identification and structural confirmation of this compound. When coupled with Gas Chromatography (GC), it becomes a powerful tool for both identification and quantification.

Mass Spectrometry (MS): Electron ionization (EI) MS would typically yield a molecular ion peak ([M]⁺•) corresponding to the molecular weight of this compound (C₁₂H₂₅N, MW ≈ 183.33 g/mol ) chemguide.co.ukuomosul.edu.iqlibretexts.orgweebly.com. Fragmentation patterns would arise from cleavage of the C-C bonds in the heptyl chain and within the pyrrolidine ring, such as alpha-cleavage adjacent to the nitrogen atom, providing characteristic fragment ions that serve as a molecular fingerprint for identification chemguide.co.ukuomosul.edu.iqlibretexts.orgweebly.comsbq.org.br.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS separates components of a mixture based on their volatility and interaction with the stationary phase, with MS providing identification of each eluted peak. This hyphenated technique is widely used for identifying and quantifying this compound in complex matrices. The retention time from the GC component, combined with the mass spectrum from the MS component, allows for unambiguous identification. For quantification, GC-MS can employ techniques like Selected Ion Monitoring (SIM) or Total Ion Chromatogram (TIC) analysis of characteristic ions naturalhazards.com.auresearchgate.netomicsonline.orgnist.govmeasurlabs.com.

Table 6.1.2: Expected Major Fragmentation Ions for this compound (Hypothetical)

| Fragment Description | m/z (approx.) | Likely Ion Formula |

| Molecular Ion | 183 | C₁₂H₂₅N⁺• |

| Loss of CH₃ (from heptyl chain) | 168 | C₁₁H₂₂N⁺ |

| Loss of C₂H₅ (from heptyl chain) | 154 | C₁₀H₁₈N⁺ |

| Alpha-cleavage (loss of heptyl group) | 70 | C₄H₈N⁺ |

| Pyrrolidine ring fragment | 42 | C₃H₆⁺ |

| Heptyl chain fragment (e.g., C₅H₁₁⁺) | 71 | C₅H₁₁⁺ |

Note: Actual fragmentation patterns depend on ionization method and specific conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the presence of specific functional groups within this compound by detecting the absorption of infrared radiation at characteristic wavenumbers.

Functional Group Identification: The FTIR spectrum of this compound would show absorption bands indicative of its functional groups. Key expected bands include:

N-H stretching vibration for the secondary amine group, typically observed as a medium to strong band in the region of 3300-3500 cm⁻¹ core.ac.uklibretexts.org.

Aliphatic C-H stretching vibrations from the heptyl chain and the pyrrolidine ring, usually appearing in the 2850-3000 cm⁻¹ range core.ac.uklibretexts.orgvscht.cz.

C-N stretching vibrations, which often fall within the fingerprint region (1000-1350 cm⁻¹) core.ac.uklibretexts.org.

C-H bending vibrations for methylene (CH₂) and methyl (CH₃) groups, typically found around 1465 cm⁻¹ and 1375 cm⁻¹ respectively libretexts.orgvscht.cz.

Table 6.1.3: Characteristic FTIR Absorption Bands for this compound

| Functional Group/Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | 3300 - 3500 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |

| C-N Stretch | 1000 - 1350 | Medium |

| CH₂ Bending (scissoring) | ~1465 | Medium |

| CH₃ Bending (asymmetric) | ~1375 | Medium |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating this compound from impurities and for determining its purity.

Gas Chromatography (GC) for Volatile Compounds

Gas Chromatography (GC) is highly effective for analyzing volatile and thermally stable compounds like this compound.

Separation and Purity Assessment: GC separates components of a mixture based on their boiling points and interactions with the stationary phase within the GC column drawellanalytical.compharmacopoeia.ruphenomenex.comscirp.org. By using appropriate columns (e.g., capillary columns with various stationary phases), this compound can be effectively separated from synthesis byproducts or degradation products. The resulting chromatogram displays peaks corresponding to each component, with the area of the this compound peak relative to the total peak area providing a measure of its purity omicsonline.org. GC is also frequently coupled with detectors like Flame Ionization Detectors (FID) or Mass Spectrometers (MS) for enhanced detection and identification omicsonline.orgnist.govpharmacopoeia.ru.

Table 6.2.1: Typical GC Parameters for this compound Analysis

| Parameter | Typical Condition | Rationale |

| Column | Capillary column (e.g., DB-5, HP-5) | Provides high resolution for volatile organic compounds. |

| Carrier Gas | Helium or Nitrogen (high purity) | Inert mobile phase for efficient analyte transport. |

| Injector Temperature | 200-250 °C | Ensures rapid vaporization of the sample. |

| Oven Temperature | Programmed from 50-250 °C (e.g., 5°C/min ramp) | Allows for separation of compounds with varying volatilities. |

| Detector | FID (Flame Ionization Detector) or MS (Mass Spectrometer) | Sensitive detection of organic compounds. |

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds, including those that may not be sufficiently volatile for GC.

Purity and Quantification: HPLC, particularly reverse-phase HPLC (RP-HPLC), is widely employed for assessing the purity of pharmaceutical compounds and intermediates like this compound asianjpr.comjrespharm.comresearchgate.netglobalresearchonline.netlcms.cz. The separation is based on the differential partitioning of analytes between a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures) asianjpr.comglobalresearchonline.net. By optimizing mobile phase composition, gradient, flow rate, and column temperature, this compound can be resolved from impurities. Purity is determined by analyzing the peak area percentage of this compound in the chromatogram. For quantification, HPLC coupled with detectors such as UV-Vis (if a suitable chromophore is present or introduced via derivatization) or Mass Spectrometry (LC-MS) is utilized, employing calibration curves generated from known standards asianjpr.comglobalresearchonline.net.

Table 6.2.2: Typical RP-HPLC Parameters for this compound Analysis

| Parameter | Typical Condition | Rationale |

| Stationary Phase | C18 or C8 column (e.g., 250 x 4.6 mm, 5 µm) | Non-polar phase for reverse-phase separation. |

| Mobile Phase | Water/Acetonitrile or Water/Methanol gradient | Polar mobile phase, gradient elution optimizes separation of varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for efficient separation. |

| Column Temperature | 25-40 °C | Maintains consistent separation conditions. |

| Detection | UV-Vis (e.g., 210-220 nm, if applicable) or MS | UV-Vis for compounds with chromophores; MS for universal detection. |

| Injection Volume | 10-20 µL | Standard injection volume for analysis. |

Translational Research Implications and Future Directions for 2 Heptylpyrrolidine Research

Potential Role as a Chemical Probe or Lead Compound in Drug Discovery

The unique pharmacological profile of 2-Heptylpyrrolidine positions it as a valuable candidate for drug discovery, particularly in areas related to neurological disorders and cancer. Its ability to interact with specific receptors and modulate cellular pathways forms the basis of its therapeutic potential.

Prospects in Neuropharmacology Research

This compound and its derivatives have demonstrated significant affinity for sigma receptors, specifically sigma-1 (σ1) and sigma-2 (σ2) receptors . These receptors are widely distributed in the central nervous system and are implicated in a range of physiological processes, including pain modulation, neuroprotection, and the regulation of neurotransmitter systems . Research indicates that sigma-1 receptor activation is associated with neuroprotective effects and the modulation of ion channels . Compounds structurally similar to this compound, such as (2R-trans)-2-butyl-5-heptylpyrrolidine, have shown high affinity and selectivity for sigma receptors, with IC50 values in the low nanomolar range for sigma-1 receptors jst.go.jpnih.govnih.gov.

The neuropharmacological relevance of sigma receptor ligands is underscored by their investigation for treating neurological diseases. For instance, dipentylammonium, a compound with structural similarities to this compound, has shown the ability to protect against glutamate (B1630785) toxicity and prevent NFκB activation in neuronal cells, suggesting neuroprotective capabilities researchgate.netresearchgate.net. Furthermore, sigma-1 receptor ligands are being actively explored for their potential in treating neurodegenerative and neurodevelopmental disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease jst.go.jpresearchgate.net. The pyrrolidine (B122466) ring structure of this compound enables it to mimic natural substrates, facilitating binding to receptor active sites and thereby modulating biological pathways . This makes this compound a promising lead compound for developing novel agents targeting neurological conditions.

Potential in Anti-cancer Therapeutic Development

The interaction of this compound with sigma receptors also extends its potential into the realm of oncology. The sigma-2 receptor, in particular, has been linked to anti-proliferative effects in cancer cells . Studies evaluating derivatives of this compound have demonstrated potent cytotoxic activity against various cancer cell lines, coupled with nanomolar affinities for sigma receptors, positioning these compounds as potential lead candidates for cancer therapy google.com.

The sigma-1 receptor, while primarily known for its role in the nervous system, has also been implicated in cellular processes that can influence cancer development, suggesting that ligands targeting this receptor might also have therapeutic applications in oncology google.com. Research into antimicrobial peptides (AMPs) has revealed their ability to selectively target cancer cell membranes, leading to cytotoxicity through mechanisms akin to their antibacterial actions dovepress.comfrontiersin.org. While this compound is not an AMP, this broader context highlights how molecules with specific membrane interaction or receptor binding properties can be leveraged for anti-cancer effects. The development of novel small molecules targeting key cancer-related proteins, such as Proliferating Cell Nuclear Antigen (PCNA), also demonstrates the ongoing search for new therapeutic strategies that selectively target cancer cells nih.gov.

Applications in Chemical Biology Research

Beyond its direct therapeutic potential, this compound serves as a valuable tool in chemical biology for dissecting complex biological mechanisms, particularly those involving sigma receptors and pathways related to microbial and insecticidal activity.

Tools for Elucidating Sigma Receptor Biology and Function

This compound and its stereoisomers, such as (2R-trans)-2-butyl-5-heptylpyrrolidine, are recognized as potent sigma receptor ligands jst.go.jpnih.govnih.gov. Their high affinity and selectivity for sigma-1 and sigma-2 receptors make them excellent chemical probes for studying receptor distribution, function, and signaling pathways. For example, studies have utilized these compounds to investigate structure-activity relationships (SAR) concerning sigma receptor binding google.comnih.gov. The ability of these ligands to inhibit the binding of radiolabeled tracers, such as [3H]-(+)-pentazocine, with low IC50 values (e.g., 2 nM for sigma-1) provides quantitative data essential for understanding receptor-ligand interactions nih.gov.

The sigma-1 receptor, functioning as a molecular chaperone, plays a crucial role in signal transduction, neurite outgrowth, and neuroplasticity researchgate.net. Ligands like this compound can be used to activate or modulate these functions, thereby helping researchers to elucidate the receptor's precise roles in cellular processes and disease states. Furthermore, the varying selectivity observed among N-alkylamine derivatives for sigma-1 versus sigma-2 receptors, depending on alkyl chain length, offers insights into the distinct binding pockets of these receptor subtypes nih.gov. This makes this compound and its analogues valuable tools for pharmacological characterization and for developing more specific receptor modulators.

Probes for Understanding Antimicrobial and Insecticidal Mechanisms

The presence of trans-2-butyl-5-heptylpyrrolidine in the venom of certain ant species has led to the elucidation of its antibiotic and insecticidal functions dntb.gov.uaglobalauthorid.com. This discovery suggests that compounds with the pyrrolidine scaffold, particularly those with alkyl substitutions, may possess intrinsic antimicrobial and insecticidal properties. Research into pyrrolidine-containing derivatives has indeed shown promising antibacterial and antifungal activities, highlighting the potential of this chemical class in the development of new agents against infectious diseases researchgate.net.

As a chemical probe, this compound could potentially be used to investigate the mechanisms by which these activities are exerted. For instance, understanding how such molecules interact with microbial cell membranes or insect nervous systems could reveal novel targets or pathways for developing new pesticides or antimicrobial drugs. While direct studies using this compound as a probe in these specific areas are less documented than its sigma receptor interactions, its identified bioactivity provides a foundation for future research.

Rational Design and Synthesis of Advanced Analogues

The development of advanced analogues of this compound is a critical aspect of translational research, aiming to optimize potency, selectivity, pharmacokinetic properties, and reduce potential off-target effects. Research efforts are focused on understanding the structure-activity relationships (SAR) to guide the rational design of new compounds.

Studies on pyrrolidine derivatives, including specific stereoisomers like (2R,5R)-rel-2-butyl-5-heptylpyrrolidine, are actively exploring their potential as pharmaceutical agents and chemical biology tools ontosight.ai. This involves developing efficient synthetic routes and characterizing the resulting compounds. For example, enantioselective synthesis of trans-2-butyl-5-heptylpyrrolidine has been achieved, underscoring the importance of stereochemistry in biological activity acs.org.

SAR studies often involve systematic modifications to the this compound structure, such as altering the length or branching of the alkyl chain, or modifying the pyrrolidine ring itself. For instance, investigations into N-alkylamines with varying chain lengths have revealed how these modifications influence binding affinity and selectivity towards sigma-1 and sigma-2 receptors google.comnih.gov. Earlier studies on sigma-1 receptor ligands suggested that an arylalkyl substitution on a nitrogen atom is often required for high affinity nih.gov. By systematically synthesizing and testing such analogues, researchers can identify compounds with improved therapeutic profiles. This iterative process of design, synthesis, and biological evaluation is key to translating the initial findings on this compound into clinically relevant agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Heptylpyrrolidine, and how can purity be optimized?

- Methodology :

- Nucleophilic substitution : Adapt protocols from structurally analogous pyrrolidine derivatives, such as alkylation of pyrrolidine precursors with heptyl halides under inert atmospheres (e.g., nitrogen) to minimize side reactions .

- Purification : Use column chromatography (silica gel, gradient elution with hexane/ethyl acetate) followed by recrystallization in non-polar solvents. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Purity optimization : Employ kinetic trapping during crystallization and validate purity using -NMR integration (absence of extraneous peaks at δ 1.2–1.6 ppm for heptyl chain protons) .

Q. How should researchers handle and store this compound to ensure stability?

- Safety protocols :

- Use nitrile gloves, lab coats, and safety goggles during handling. Work in a fume hood to avoid inhalation .

- Store in amber glass vials under argon at −20°C to prevent oxidation of the pyrrolidine ring. Monitor degradation via periodic FT-IR analysis (loss of N–H stretch at ~3300 cm indicates instability) .

Q. What analytical techniques are suitable for characterizing this compound?

- Structural elucidation :

- Mass spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H] at m/z 198.2) .

- NMR : Assign stereochemistry using -NMR (chemical shifts for pyrrolidine carbons: δ 45–60 ppm) and 2D COSY for coupling patterns .

- X-ray crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or aryl substitution) in this compound derivatives affect their physicochemical properties?

- Experimental design :

- Synthesize analogs (e.g., 2-Heptyl-4-fluoropyrrolidine) and compare logP values (shake-flask method) to assess hydrophobicity changes .

- Evaluate thermal stability via DSC: Increased melting points (>150°C) in halogenated derivatives suggest enhanced crystalline packing .

- Computational modeling : Use DFT (B3LYP/6-31G*) to correlate substituent electronegativity with dipole moment variations .

Q. What strategies can resolve discrepancies in biological activity data for this compound derivatives across studies?

- Data contradiction analysis :

- Batch variability : Compare impurity profiles (HPLC-MS) across studies; trace aldehydes (e.g., from heptyl chain oxidation) may inhibit enzyme activity .

- Assay conditions : Replicate experiments under standardized buffer pH (7.4) and temperature (37°C) to control for environmental effects .

- Target selectivity : Use SPR (surface plasmon resonance) to validate binding specificity against off-target receptors .

Q. How can researchers assess the stability of this compound under varying experimental conditions (e.g., acidic media or UV exposure)?

- Degradation studies :

- Acidic hydrolysis : Incubate in HCl (0.1 M, 37°C) and monitor via -NMR for pyrrolidine ring-opening (appearance of amine proton signals at δ 5–6 ppm) .

- Photostability : Expose to UV light (254 nm) for 24 hours; quantify degradation products via GC-MS (heptane fragmentation ions at m/z 71, 85) .

- Long-term storage : Accelerated aging tests (40°C/75% RH for 6 months) with LC-MS stability-indicating assays .

Methodological Notes

- Safety compliance : Adhere to institutional protocols for waste disposal (e.g., neutralization of acidic byproducts before drain disposal) .

- Data reproducibility : Archive raw spectral data (NMR, MS) in open-access repositories with metadata annotations .

- Ethical considerations : For pharmacological studies, preclinically validate toxicity in in vitro models (e.g., HepG2 cells) before animal trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.